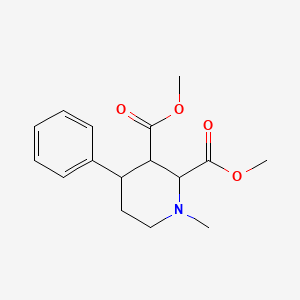
Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two ester groups at the 2 and 3 positions, a methyl group at the 1 position, and a phenyl group at the 4 position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways may vary depending on the context of its use and the specific biological system involved .
Comparison with Similar Compounds
Desmethylprodine: An opioid analgesic with a similar piperidine structure.
Diphenylpyraline: An antihistamine with a piperidine core.
Pethidine: An analgesic used for pain management.
Uniqueness: Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of two ester groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61209-78-7 |
|---|---|
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-17-10-9-12(11-7-5-4-6-8-11)13(15(18)20-2)14(17)16(19)21-3/h4-8,12-14H,9-10H2,1-3H3 |
InChI Key |
VNNXWVPQNSPYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1C(=O)OC)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















